3-(3-Hydroxyprop-1-en-1-yl)benzonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9NO |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
3-[(E)-3-hydroxyprop-1-enyl]benzonitrile |
InChI |
InChI=1S/C10H9NO/c11-8-10-4-1-3-9(7-10)5-2-6-12/h1-5,7,12H,6H2/b5-2+ |
InChI Key |
CQSSVMSICMOSNU-GORDUTHDSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C#N)/C=C/CO |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)C=CCO |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for the Elaboration of 3 3 Hydroxyprop 1 En 1 Yl Benzonitrile
Retrosynthetic Analysis of the Compound's Molecular Architecture
A retrosynthetic analysis of 3-(3-hydroxyprop-1-en-1-yl)benzonitrile reveals several key disconnections that inform potential forward synthetic strategies. The primary bonds for disconnection are the C-C double bond of the propenyl group and the C-C single bond connecting the aromatic ring to the side chain.
Disconnection of the Alkene (C=C Bond): This disconnection suggests an olefination reaction as the final key step. This approach would involve reacting 3-cyanobenzaldehyde (B1676564) with a suitable two-carbon nucleophile containing a hydroxymethyl group or a protected equivalent. Prominent among these methods are the Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is particularly attractive as it often provides high stereoselectivity for the formation of (E)-alkenes. wikipedia.orgalfa-chemistry.com
Disconnection of the Aryl-Alkenyl Bond (Ar-C Bond): This strategy points towards transition metal-catalyzed cross-coupling reactions. Two principal pathways emerge from this disconnection:
Heck Reaction: This would involve the coupling of an aryl halide, such as 3-bromobenzonitrile (B1265711), with a three-carbon alkene synthon like allyl alcohol. The palladium-catalyzed Heck reaction is a powerful tool for forming aryl-alkene bonds. organic-chemistry.orgwikipedia.org
Suzuki-Miyaura Coupling: This approach would couple an aryl halide or triflate (e.g., 3-bromobenzonitrile) with a vinylboron species, such as a vinylboronic acid or a vinylboronate ester, that already contains the hydroxymethyl group. nih.govresearchgate.net
Functional Group Interconversion (Reduction of an Alkyne): A third major strategy involves the synthesis of a precursor molecule, 3-(3-hydroxyprop-1-ynyl)benzonitrile, followed by a stereoselective reduction of the alkyne to an alkene. This approach offers excellent control over the alkene geometry, with different reagents yielding either the (E)- or (Z)-isomer. For example, hydrogenation over Lindlar's catalyst typically yields the (Z)-alkene, while reduction with reagents like lithium aluminum hydride (LiAlH₄) can produce the (E)-alkene. researchgate.netresearchgate.net
These primary retrosynthetic pathways provide a robust framework for developing diverse and flexible synthetic routes to the target molecule.
Development and Optimization of Novel Synthetic Pathways
Based on the retrosynthetic analysis, several synthetic pathways can be developed. These can be broadly categorized into convergent and divergent approaches, with a significant focus on achieving stereocontrol over the alkene moiety.
Most of the strategies derived from the retrosynthetic analysis are convergent in nature, involving the coupling of two fragments of comparable complexity.
Convergent Synthesis via Olefination: The Horner-Wadsworth-Emmons (HWE) reaction represents a highly efficient convergent approach. In this method, 3-cyanobenzaldehyde is reacted with a phosphonate (B1237965) carbanion bearing a protected hydroxyl group. The resulting alkene can then be deprotected to yield the final product. The HWE reaction is renowned for its high (E)-selectivity. wikipedia.orgrsc.org
Convergent Synthesis via Cross-Coupling: The Heck and Suzuki-Miyaura reactions are quintessential examples of convergent synthesis.
In a potential Heck reaction, 3-bromobenzonitrile and allyl alcohol can be coupled using a palladium catalyst. researchgate.net This directly assembles the core structure of the target molecule.
A Suzuki-Miyaura coupling would involve reacting 3-bromobenzonitrile with a partner like (E)-(3-(benzyloxy)prop-1-en-1-yl)boronic acid pinacol (B44631) ester, followed by deprotection. This strategy allows for the pre-installation of the desired alkene geometry in the boronate coupling partner.
The geometry of the alkene is a critical feature of the target molecule. Achieving high stereoselectivity is therefore a primary goal in its synthesis.
Via Alkyne Reduction: Starting from 3-(3-hydroxyprop-1-ynyl)benzonitrile, the alkene can be synthesized with high stereocontrol. The choice of reducing agent dictates the outcome.
Synthesis of the (Z)-isomer: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) selectively reduces the alkyne to the cis- or (Z)-alkene. researchgate.netresearchgate.net
Synthesis of the (E)-isomer: Reduction of the propargylic alcohol with dissolving metals or metal hydrides, such as lithium aluminum hydride (LiAlH₄) in a suitable solvent like tetrahydrofuran (B95107) (THF), typically affords the trans- or (E)-allylic alcohol. researchgate.net
| Reagent/Catalyst | Conditions | Predominant Isomer | Reference |
|---|---|---|---|
| H₂, Lindlar's Catalyst | Methanol (B129727), Quinoline | (Z)-isomer | researchgate.netresearchgate.net |
| LiAlH₄ | THF, -15°C to reflux | (E)-isomer | researchgate.net |
| Red-Al® | Ethereal solvent | (E)-isomer | researchgate.net |
Via Horner-Wadsworth-Emmons (HWE) Reaction: This reaction is one of the most reliable methods for preparing (E)-alkenes. The reaction of an aldehyde (3-cyanobenzaldehyde) with a stabilized phosphonate ylide, such as that derived from diethyl (2-hydroxyethyl)phosphonate (after protection of the hydroxyl group), proceeds through a thermodynamically controlled pathway that strongly favors the formation of the (E)-isomer. wikipedia.orgrsc.orgconicet.gov.ar
| Phosphonate Reagent | Base | Solvent | Typical (E:Z) Selectivity | Reference |
|---|---|---|---|---|
| Triethyl phosphonoacetate derivative | NaH | THF | >95:5 | wikipedia.org |
| Still-Gennari phosphonate | KHMDS, 18-crown-6 | THF | >95:5 (for Z-alkene) | researchgate.net |
| Triethyl phosphonoacetate | DBU/K₂CO₃ | Solvent-free | >99:1 | rsc.org |
Catalytic Strategies in the Synthesis of this compound
Catalysis offers powerful and efficient methods for constructing the target molecule, often with high selectivity and functional group tolerance.
Palladium-catalyzed cross-coupling reactions are particularly well-suited for the synthesis of this compound.
Heck Reaction: The reaction between 3-bromobenzonitrile and allyl alcohol in the presence of a palladium catalyst and a base provides a direct route to the target structure. organic-chemistry.org The choice of catalyst, ligands, base, and solvent is crucial for optimizing the yield and selectivity. Phosphine-free catalyst systems have also been developed for Heck reactions. organic-chemistry.orgrsc.org
| Catalyst | Ligand | Base | Solvent | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | Acetonitrile (B52724) | wikipedia.org |
| PdCl₂ | PPh₃ | K₂CO₃ | DMF | wikipedia.org |
| Pd(0) Nanoparticles | PVP (stabilizer) | - | DMF or TBAB | researchgate.net |
Suzuki-Miyaura Coupling: This reaction offers a versatile alternative, coupling an aryl halide or triflate with a vinylboronic acid or ester. For the synthesis of the target compound, 3-bromobenzonitrile could be coupled with a pre-formed (E)- or (Z)-alkenylboronate ester carrying a protected hydroxyl group. This method benefits from the mild reaction conditions and the commercial availability of a wide range of boronic acids and their esters. nih.govnih.gov
While less direct for the primary construction of the carbon skeleton, organocatalysis and biocatalysis offer promising avenues for introducing chirality or for green and sustainable synthesis alternatives.
Organocatalytic Routes: Organocatalysis could be envisioned for the enantioselective synthesis of a chiral version of this compound. For example, an asymmetric aldol (B89426) reaction between 3-cyanobenzaldehyde and acetaldehyde, catalyzed by a chiral proline derivative, could potentially form a chiral β-hydroxy aldehyde, which could then be further elaborated to the target allylic alcohol. ub.edu Furthermore, organocatalytic methods exist for the synthesis of optically active allylic alcohols through various reaction sequences. nih.gov
Biocatalytic Routes: Biocatalysis provides highly selective and environmentally benign methods for key transformations. A plausible biocatalytic approach would be the asymmetric reduction of the corresponding prochiral ketone, 3-(3-oxoprop-1-en-1-yl)benzonitrile. This reduction can be achieved with high enantioselectivity using isolated ketoreductase enzymes or whole-cell systems like baker's yeast (Saccharomyces cerevisiae) or carrot root (Daucus carota). nih.govnih.govresearchgate.net This would yield an enantiomerically enriched form of the target allylic alcohol.
| Substrate | Biocatalyst | Product | Expected Outcome | Reference |
|---|---|---|---|---|
| 3-(3-oxoprop-1-en-1-yl)benzonitrile | Ketoreductase (KRED) | (R)- or (S)-3-(3-Hydroxyprop-1-en-1-yl)benzonitrile | High enantiomeric excess (>99% ee) | nih.govresearchgate.net |
| 3-(3-oxoprop-1-en-1-yl)benzonitrile | Daucus carota (carrot root) | (R)- or (S)-3-(3-Hydroxyprop-1-en-1-yl)benzonitrile | High enantioselectivity | nih.gov |
Photoredox Catalysis in C-C and C-X Bond Formation
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions. This methodology utilizes light energy to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates that can participate in a wide range of transformations, including the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.gov The application of photoredox catalysis to the synthesis of this compound offers a promising alternative to traditional methods, potentially providing access to the target molecule with high efficiency and selectivity.
One plausible strategy involves the dual catalytic coupling of an appropriate aryl precursor with a three-carbon allyl alcohol synthon. For instance, dual palladium/photoredox catalysis has been effectively used for the asymmetric synthesis of homoallylic alcohols. chemrxiv.org This approach could be adapted by coupling a 3-cyanophenyl halide or a related derivative with a suitable C3 building block. The photoredox cycle would generate a radical species that subsequently engages in a palladium-catalyzed cross-coupling cycle to form the desired C-C bond.
Another potential route is the direct C-H functionalization of a simpler precursor. Metallaphotoredox catalysis has shown efficacy in sp3 C–H functionalizations, allowing for challenging modifications under mild conditions. A strategy could be envisioned where a substituted toluene (B28343) derivative is functionalized at the benzylic position, followed by chain elaboration. Furthermore, photoredox-catalyzed isomerization of a γ-carbonyl-substituted allylic alcohol represents a redox-neutral process that could be relevant for synthesizing related structures. researchgate.net
The table below summarizes representative photoredox catalytic systems that have been employed for transformations analogous to those required for the synthesis of this compound.
| Catalytic System | Transformation | Key Features | Potential Application | Reference |
| Pd / Photocatalyst (e.g., Iridium complex) | Asymmetric Allylic Alkylation | Forms C-C bonds with high regio- and enantioselectivity. | Coupling of a 3-cyanophenyl precursor with an allylic partner. | chemrxiv.org |
| Nickel / Photocatalyst | Carboxylation of Allylic Alcohols | Direct C-C bond formation with CO2. | Functionalization of an allylic alcohol precursor. | figshare.com |
| Organic Dye (e.g., Eosin Y) / HAT catalyst | Isomerization of Allylic Alcohols | Redox-neutral C-H bond activation. | Isomerization to form the desired double bond geometry. | researchgate.netdntb.gov.ua |
| Cobalt / Photocatalyst | Aldehyde Allylation | Uses simple alkenes as allyl sources, bypassing pre-synthesized halides. | Coupling of 3-cyanobenzaldehyde with an alkene. |
These examples highlight the versatility of photoredox catalysis. By selecting the appropriate photocatalyst, catalyst, and reaction partners, it is possible to design a synthetic route to this compound that is both efficient and proceeds under mild, light-mediated conditions.
Green Chemistry Principles Applied to Synthetic Protocols
The integration of green chemistry principles into synthetic design is crucial for developing environmentally benign and sustainable chemical processes. researchgate.net Key tenets include the use of safer solvents, maximization of atom economy, and improvement of energy efficiency.
A primary goal of green chemistry is to reduce or eliminate the use of hazardous and volatile organic solvents. ijrap.netdergipark.org.tr Solvent-free, or solid-state, reactions offer significant advantages, including reduced waste, lower costs, operational simplicity, and often, enhanced reaction rates and selectivity. researchgate.net The synthesis of homoallylic alcohols, structurally related to the target molecule, has been successfully achieved under solvent-free conditions using magnesium powder as a mediator, demonstrating the feasibility of this approach for similar transformations. researchgate.net Such solventless methods can be facilitated by techniques like grinding or microwave irradiation, which can reduce reaction times and improve yields. ijrap.net
Alternatively, water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have limited solubility in water, the use of surfactants to create micelles or the development of water-soluble catalysts can overcome this challenge. dergipark.org.tr For instance, the synthesis of ligand-functionalized styrene (B11656) monomers has been conducted in aqueous systems, indicating the potential for performing reactions on styrene-like backbones in water. mdpi.com The development of a synthetic route to this compound in an aqueous phase would represent a significant step towards a more sustainable process.
Atom economy, a concept central to green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wjpps.com Reactions with high atom economy minimize the generation of waste, making them inherently more sustainable and economically efficient. wjpps.comresearchgate.net
Synthetic strategies should be designed to favor reaction types that are inherently atom-economical, such as addition, isomerization, and rearrangement reactions. msd-life-science-foundation.or.jp In the context of synthesizing this compound, a traditional approach like a Wittig reaction would generate a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct, resulting in poor atom economy. msd-life-science-foundation.or.jp
In contrast, a more atom-economical approach would be a direct addition or coupling reaction. For example, a ruthenium-catalyzed redox isomerization of the corresponding propargyl alcohol would be a highly atom-efficient method to form the α,β-unsaturated alcohol moiety, as it only involves the rearrangement of atoms within the molecule with no byproducts. msd-life-science-foundation.or.jp Maximizing reaction efficiency not only involves choosing atom-economical reactions but also optimizing reaction conditions to achieve high yields and selectivity, thereby reducing waste from side products and purification steps.
The following table provides a conceptual comparison of atom economy for different synthetic approaches.
| Reaction Type | General Equation | Byproducts | Atom Economy |
| Wittig Reaction | RCHO + Ph₃P=CHR' → RCH=CHR' | Ph₃P=O | Low |
| Addition Reaction | A + B → C | None (ideally) | High (can be 100%) |
| Isomerization | A → A' | None | 100% |
By prioritizing reactions with high atom economy, the synthesis of this compound can be designed to be more efficient and environmentally friendly.
Scalable Synthesis and Process Chemistry Considerations
Transitioning a synthetic route from the laboratory bench to industrial production requires careful consideration of scalability, safety, cost-effectiveness, and robustness. While many modern catalytic methods offer high efficiency on a small scale, their implementation on a large scale presents unique challenges. torvergata.itannualreviews.org
For photoredox-catalyzed reactions, a significant hurdle in scaling up is the attenuation of light as it passes through the reaction medium. torvergata.it In a large batch reactor, the outer layers of the solution can absorb most of the light, leaving the inner volume un-irradiated and leading to inefficient and incomplete reactions. torvergata.it Continuous-flow reactors offer a powerful solution to this problem. torvergata.itresearchgate.net By pumping the reaction mixture through narrow, transparent tubing coiled around a light source, a short path length and a high surface-area-to-volume ratio are maintained, ensuring uniform irradiation of the entire reaction volume. annualreviews.orgresearchgate.net This technology not only facilitates scalability but also improves reaction control, safety, and consistency.
The scalability of transition-metal-catalyzed reactions, such as those employing cobalt, has also been demonstrated. Cobalt-catalyzed allylic amination and decarboxylative allylation reactions have been successfully performed on a multi-gram scale with low catalyst loadings, indicating their potential for industrial application. nih.govacs.org When scaling up, key parameters to optimize include:
Catalyst Loading: Minimizing the amount of expensive and potentially toxic metal catalyst is crucial for cost and environmental reasons.
Reaction Time: Shorter reaction times increase reactor throughput and reduce energy consumption.
Purification: Developing efficient, non-chromatographic purification methods (e.g., crystallization, distillation) is essential for large-scale production.
Heat Transfer: Managing the heat generated by exothermic reactions is critical for safety and to prevent byproduct formation in large reactors. researchgate.net
By addressing these process chemistry considerations, particularly through the adoption of technologies like flow chemistry, the synthesis of this compound via modern catalytic methods can be made viable for large-scale industrial production. annualreviews.org
Chemical Transformations and Reaction Mechanisms of 3 3 Hydroxyprop 1 En 1 Yl Benzonitrile
Reactivity Profiles of the Benzonitrile (B105546) Functional Group
The benzonitrile group is characterized by a polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic and the nitrogen atom weakly basic. This electronic arrangement governs its participation in a range of chemical reactions.
The electrophilic nature of the nitrile carbon allows for the addition of various nucleophiles. This reaction is a fundamental transformation of nitriles, leading to the formation of imines or their derivatives, which can be further hydrolyzed to ketones or reduced to amines. Common nucleophiles include organometallic reagents (Grignard and organolithium reagents) and enolates. The reaction proceeds via attack of the nucleophile on the nitrile carbon, breaking the pi-bond and forming a new carbon-nucleophile bond. The resulting imine anion is then typically protonated upon workup.
While specific studies on 3-(3-Hydroxyprop-1-en-1-yl)benzonitrile are not prevalent, the general mechanism is well-established. For instance, the addition of a Grignard reagent, such as methylmagnesium bromide, would be expected to yield an intermediate imine that, upon hydrolysis, would produce 3-(3-hydroxyprop-1-en-1-yl)acetophenone.
Table 1: Representative Nucleophilic Additions to Benzonitrile Derivatives
| Nucleophile | Reagent Example | Intermediate | Final Product (after hydrolysis) |
|---|---|---|---|
| Grignard Reagent | CH₃MgBr | Imine salt | Ketone |
| Organolithium Reagent | n-BuLi | Imine salt | Ketone |
This table represents generalized reactions of benzonitriles and not specific experimental results for this compound.
Nitriles can be hydrolyzed under either acidic or basic conditions to yield carboxylic acids. The reaction proceeds through an amide intermediate. In the case of this compound, hydrolysis would lead to the formation of 3-(3-hydroxyprop-1-en-1-yl)benzoic acid.
Under acidic conditions, the nitrile nitrogen is protonated, enhancing the electrophilicity of the carbon atom for attack by water. Subsequent tautomerization and further hydrolysis of the resulting amide yields the carboxylic acid and an ammonium (B1175870) ion. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon, and the resulting intermediate is protonated by water to form the amide, which is then further hydrolyzed to the carboxylate salt.
The nitrile group can be reduced to a primary amine using various reducing agents. Catalytic hydrogenation, typically with a palladium, platinum, or nickel catalyst, is a common method. Chemical reducing agents such as lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H) are also effective. The reduction of this compound would yield [3-(3-hydroxyprop-1-en-1-yl)phenyl]methanamine. It is important to select a reducing agent that does not affect the alkene or alcohol functionalities, or to use conditions that allow for selective reduction. For instance, catalytic hydrogenation under certain conditions might also reduce the carbon-carbon double bond.
Table 2: Common Reducing Agents for Benzonitrile Reduction
| Reagent | Conditions | Product | Potential Side Reactions |
|---|---|---|---|
| H₂/Pd, Pt, or Ni | High pressure, elevated temperature | Primary amine | Reduction of the alkene |
| LiAlH₄ | Anhydrous ether or THF, followed by aqueous workup | Primary amine |
This table represents generalized reactions of benzonitriles and not specific experimental results for this compound.
Chemical Behavior of the Hydroxyprop-1-en-1-yl Alkene Unit
The hydroxyprop-1-en-1-yl group contains a carbon-carbon double bond, which is a site of high electron density, making it susceptible to attack by electrophiles and radicals. The presence of the hydroxyl group can also influence the reactivity of the alkene.
The alkene in this compound can undergo electrophilic addition reactions. The regioselectivity of these additions is influenced by the electronic effects of both the phenyl ring and the nitrile substituent. The nitrile group is electron-withdrawing, which can deactivate the double bond towards electrophilic attack compared to an unsubstituted styrene (B11656). However, the addition of electrophiles such as halogens (Br₂, Cl₂) or hydrogen halides (HBr, HCl) is expected to proceed. The stability of the resulting carbocation intermediate will determine the regiochemical outcome, following Markovnikov's rule where applicable.
Radical additions to the double bond are also possible. For instance, the addition of a radical species would likely proceed to form the more stable benzylic radical intermediate.
The alkene double bond can be oxidized to form an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). Dihydroxylation to form a diol can be achieved using reagents such as osmium tetroxide or cold, dilute potassium permanganate. Oxidative cleavage of the double bond with ozone (O₃) followed by a reductive or oxidative work-up would lead to the formation of an aldehyde or a carboxylic acid, respectively.
The carbon-carbon double bond can also be reduced to a single bond. Catalytic hydrogenation is a common method for this transformation. This would convert the this compound to 3-(3-hydroxypropyl)benzonitrile. Care must be taken to choose conditions that selectively reduce the alkene without affecting the nitrile group, if desired.
Table 3: Oxidation and Reduction Reactions of the Alkene Moiety
| Reaction Type | Reagent | Product |
|---|---|---|
| Epoxidation | m-CPBA | Epoxide |
| Dihydroxylation | OsO₄, NMO | Diol |
| Oxidative Cleavage | 1. O₃, 2. Zn/H₂O | Aldehyde |
This table represents generalized reactions of styrenyl systems and not specific experimental results for this compound.
Olefin Metathesis and Polymerization Studies
Currently, there is a lack of specific studies in the scientific literature concerning the olefin metathesis and polymerization of this compound. However, the presence of a terminal olefin makes it a potential candidate for such transformations.
Olefin Metathesis:
Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. harvard.edu For a terminal alkene like this compound, several types of metathesis reactions could be envisioned, including self-metathesis and cross-metathesis. The presence of the allylic hydroxyl group can influence the reaction's outcome. In some cases, the hydroxyl group has been shown to have an activating effect in ring-closing metathesis. beilstein-journals.org The general reactivity of styrenes in cross-metathesis is known, and they are typically classified based on their tendency to homodimerize.
Polymerization:
The vinyl group in this compound could potentially undergo polymerization. Anionic polymerization of cyanostyrene derivatives has been reported. acs.orgacs.orgosti.gov The nitrile group's electron-withdrawing nature would influence the reactivity of the vinyl group in such polymerization reactions.
Transformations Involving the Hydroxyl Group
The allylic hydroxyl group is a key reactive site in this compound, susceptible to a variety of transformations.
Esterification:
Standard esterification methods are expected to be applicable to this compound. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.com While the reaction is an equilibrium process, it can be driven to completion by removing water or using an excess of one reactant.
Etherification:
The synthesis of allyl ethers from allylic alcohols is a well-established transformation. organic-chemistry.org Various methods can be employed, including the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.
The oxidation of allylic alcohols can yield aldehydes, ketones, or carboxylic acids, depending on the oxidant and reaction conditions. nih.govnih.govrsc.orgamazonaws.comresearchgate.net For a primary allylic alcohol like this compound, mild oxidation would be expected to produce the corresponding α,β-unsaturated aldehyde, (E)-3-(3-oxoprop-1-en-1-yl)benzonitrile. Stronger oxidizing agents could potentially lead to the formation of the corresponding carboxylic acid, (E)-3-(3-cyanophenyl)acrylic acid. A variety of reagents are known to selectively oxidize allylic alcohols. nih.gov
The dehydration of alcohols is a common method for the synthesis of alkenes and typically requires acidic conditions. libretexts.orgrsc.org For an allylic alcohol, dehydration can lead to the formation of a conjugated diene. In the case of this compound, dehydration would be expected to yield 3-(propa-1,2-dien-1-yl)benzonitrile or 3-(prop-1-en-2-yl)benzonitrile, depending on the reaction mechanism and any subsequent rearrangements. The presence of the aromatic ring could influence the stability of any carbocation intermediates formed during an E1-type dehydration. nih.govgoogle.com
Aromatic Ring Functionalization and Reactivity
Given that the nitrile is a strong deactivating group, electrophilic aromatic substitution would likely be disfavored. If a reaction were to occur, the incoming electrophile would be directed to the positions ortho and para to the activating hydroxypropenyl group (positions 2, 4, and 6) and meta to the deactivating nitrile group (positions 5 and 1 relative to the nitrile). The positions favored by both groups would be the most likely sites of substitution. However, the strong deactivating effect of the nitrile group would likely dominate, making any electrophilic aromatic substitution challenging.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. Unlike electrophilic aromatic substitution, SNAr is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.org The cyano group (-CN) of the benzonitrile moiety in this compound is a potent electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. quora.comnih.gov
The mechanism for SNAr reactions typically proceeds in two steps: the nucleophile first adds to the electron-deficient aryl halide to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org Subsequently, the leaving group, usually a halide ion, is eliminated, restoring the aromaticity of the ring. libretexts.org
For a successful SNAr reaction to occur on a derivative of this compound, a suitable leaving group (such as F, Cl, or NO2) must be present on the ring. The activating cyano group directs the incoming nucleophile to the ortho and para positions relative to itself. libretexts.org Therefore, a leaving group at the C2, C4, or C6 position of the benzonitrile ring would be susceptible to substitution. The hydroxypropenyl group at the meta-position has a minimal electronic directing effect on this process.
While specific SNAr reactions on this compound itself are not extensively documented, the principles of reactivity can be illustrated with a structurally related substrate, such as one containing a halogen at an activated position.
| Substrate | Nucleophile | Typical Conditions | Product |
|---|---|---|---|
| 2-Fluoro-5-(3-hydroxyprop-1-en-1-yl)benzonitrile | Sodium methoxide (B1231860) (NaOCH₃) | CH₃OH, heat | 2-Methoxy-5-(3-hydroxyprop-1-en-1-yl)benzonitrile |
| 2-Fluoro-5-(3-hydroxyprop-1-en-1-yl)benzonitrile | Ammonia (NH₃) | DMSO, heat, pressure | 2-Amino-5-(3-hydroxyprop-1-en-1-yl)benzonitrile |
| 4-Chloro-3-(3-hydroxyprop-1-en-1-yl)benzonitrile | Sodium thiophenoxide (NaSPh) | DMF, 60-100 °C | 4-(Phenylthio)-3-(3-hydroxyprop-1-en-1-yl)benzonitrile |
| 4-Chloro-3-(3-hydroxyprop-1-en-1-yl)benzonitrile | Piperidine | Heat | 4-(Piperidin-1-yl)-3-(3-hydroxyprop-1-en-1-yl)benzonitrile |
Directed Ortho Metalation (DoM) Strategies
Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org This generates a stabilized aryllithium intermediate that can then react with various electrophiles. organic-chemistry.org
In this compound, two functional groups can potentially direct metalation: the nitrile group and the hydroxyl group.
Hydroxyl Group : This group contains a highly acidic proton. In the presence of a strong organolithium base (e.g., n-butyllithium), it will be immediately deprotonated to form a lithium alkoxide. This alkoxide can act as a weak DMG. acs.org
Nitrile Group : The cyano group is recognized as a moderate DMG. organic-chemistry.org
The reaction is expected to proceed in a stepwise manner. The first equivalent of the strong base will deprotonate the most acidic site, the hydroxyl group. A second equivalent of base is then required to deprotonate the aromatic ring. Due to the superior directing ability of the cyano group compared to the lithium alkoxide, metalation is anticipated to occur selectively at the C2 position, which is ortho to the nitrile. The use of a chelating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA) can accelerate the rate of lithiation by breaking down organolithium aggregates and enhancing the basicity of the reagent. baranlab.org
The resulting ortho-lithiated species is a versatile intermediate for introducing a wide array of functional groups with high regiocontrol.
| Reagents | Electrophile | Intermediate | Final Product (after workup) |
|---|---|---|---|
| 1. 2.2 eq. s-BuLi, TMEDA, THF, -78 °C | Iodine (I₂) | 2-Lithio-3-(3-lithiopropoxy-1-en-1-yl)benzonitrile | 2-Iodo-3-(3-hydroxyprop-1-en-1-yl)benzonitrile |
| 1. 2.2 eq. s-BuLi, TMEDA, THF, -78 °C | N,N-Dimethylformamide (DMF) | 2-Lithio-3-(3-lithiopropoxy-1-en-1-yl)benzonitrile | 2-Formyl-3-(3-hydroxyprop-1-en-1-yl)benzonitrile |
| 1. 2.2 eq. s-BuLi, TMEDA, THF, -78 °C | Trimethylsilyl (B98337) chloride (Me₃SiCl) | 2-Lithio-3-(3-lithiopropoxy-1-en-1-yl)benzonitrile | 2-(Trimethylsilyl)-3-(3-hydroxyprop-1-en-1-yl)benzonitrile |
| 1. 2.2 eq. s-BuLi, TMEDA, THF, -78 °C | Benzaldehyde (PhCHO) | 2-Lithio-3-(3-lithiopropoxy-1-en-1-yl)benzonitrile | 2-(Hydroxy(phenyl)methyl)-3-(3-hydroxyprop-1-en-1-yl)benzonitrile |
| 1. 2.2 eq. s-BuLi, TMEDA, THF, -78 °C | Carbon dioxide (CO₂) | 2-Lithio-3-(3-lithiopropoxy-1-en-1-yl)benzonitrile | 2-Carboxy-3-(3-hydroxyprop-1-en-1-yl)benzonitrile |
Cascade Reactions and Multicomponent Transformations Utilizing the Compound
Cascade reactions, also known as domino or tandem reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. Multicomponent reactions (MCRs) are a subset of these, where three or more reactants combine in a one-pot procedure to form a final product incorporating structural features from all starting materials. semanticscholar.org These strategies are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity.
This compound is an excellent substrate for such transformations due to its array of reactive sites: the nitrile, the allylic alcohol, the alkene, and the aromatic ring. Research on related structures, such as 3-hydroxypropionitrile, has demonstrated the potential for palladium-catalyzed multicomponent cascade reactions. researchgate.netnih.gov In these reactions, substrates like arylboronic acids can be used to achieve multiple arylations in a single process. researchgate.net
A plausible cascade reaction for this compound could involve an initial palladium-catalyzed Heck-type coupling at the alkene, followed by an intramolecular cyclization involving the nitrile or hydroxyl group, or a subsequent intermolecular reaction. The allylic alcohol functionality could participate in transformations such as elimination or substitution under catalytic conditions. researchgate.net The nitrile group is also a key participant in MCRs that form heterocyclic structures. nih.govnih.gov For instance, after a primary transformation, the nitrile could undergo a cyclization step to form fused nitrogen-containing heterocycles.
| Reactants | Catalyst/Reagents | Proposed Cascade Sequence | Potential Product Class |
|---|---|---|---|
| This compound, Aryl iodide (Ar-I), Amine (R₂NH) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., K₂CO₃) | 1. Heck reaction of Ar-I with the alkene. 2. Intramolecular cyclization/amination involving the nitrile group. | Substituted Dihydroisoquinolines or related N-heterocycles |
| This compound, Arylboronic acid (ArB(OH)₂), CO | Pd catalyst, Ligand, Oxidant | 1. Oxidative Heck reaction. 2. Carbonylative cyclization. | Complex polycyclic ketones |
| This compound, 2-Halobenzaldehyde | Pd catalyst, Base | 1. Heck reaction. 2. Intramolecular aldol-type condensation with the nitrile. | Fused heterocyclic systems |
Derivatization Strategies and Analogue Synthesis of 3 3 Hydroxyprop 1 En 1 Yl Benzonitrile
Systematic Modification of the Benzonitrile (B105546) Scaffold
The benzonitrile moiety serves as a versatile scaffold for modification, allowing for the introduction of various substituents to probe structure-activity relationships.
Introduction of Substituents on the Aromatic Ring
The aromatic ring of 3-(3-Hydroxyprop-1-en-1-yl)benzonitrile can be functionalized through electrophilic aromatic substitution reactions. The cyano and the propenyl groups are meta-directing; however, the precise reaction conditions can influence the regioselectivity. Common substitutions include:
Halogenation: Introduction of fluorine, chlorine, or bromine can modulate the electronic properties and metabolic stability of the compound. This can be achieved using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) with an appropriate catalyst.
Nitration: The introduction of a nitro group, a potent electron-withdrawing group, can be accomplished using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.
Alkylation and Acylation: Friedel-Crafts reactions can introduce alkyl or acyl groups onto the aromatic ring, although the presence of the deactivating cyano group may require harsh reaction conditions.
| Substitution Reaction | Reagents and Conditions | Potential Substituents |
| Halogenation | N-Halosuccinimide (NXS), Lewis Acid | -F, -Cl, -Br |
| Nitration | HNO₃, H₂SO₄ | -NO₂ |
| Friedel-Crafts Alkylation | R-X, AlCl₃ | Alkyl groups |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl groups |
Heterocycle Annulation and Ring Expansion Strategies
Building upon the existing benzonitrile framework, heterocycle annulation can lead to the formation of fused ring systems, significantly altering the molecule's shape and physicochemical properties. One potential strategy involves the Thorpe-Ziegler reaction, where a dinitrile precursor, which could be synthesized from a suitably functionalized benzonitrile, undergoes intramolecular cyclization to form an aminopyridine ring fused to the benzene (B151609) ring.
Ring expansion of the benzene ring itself is a more complex transformation. Theoretical studies on benzonitrile imines have explored rearrangements leading to the formation of cycloheptatetraenes. nih.gov While not a direct analogue synthesis strategy, it highlights the potential for skeletal rearrangements under specific thermal or photochemical conditions. nih.gov
Alterations and Extensions of the Hydroxyprop-1-en-1-yl Side Chain
Homologation and Chain Elongation
Extending the three-carbon chain can be achieved through various synthetic routes. One approach involves the Wittig reaction or Horner-Wadsworth-Emmons olefination. Starting with 3-cyanobenzaldehyde (B1676564), these reactions can be used to introduce longer unsaturated chains with a terminal ester or ketone, which can then be reduced to the corresponding alcohol. For instance, using a phosphonium (B103445) ylide derived from a longer-chain haloalcohol (protected) would directly install an extended side chain.
Alternatively, cross-coupling reactions, such as the Heck reaction, could be employed. Coupling of 3-bromobenzonitrile (B1265711) with a longer-chain terminal alkene bearing a hydroxyl group (or a protected precursor) would also yield homologated analogues.
| Reaction | Key Reagents | Resulting Structure |
| Wittig Reaction | Phosphonium ylide | Extended alkene chain |
| Horner-Wadsworth-Emmons | Phosphonate (B1237965) ester, base | Extended alkene chain |
| Heck Reaction | 3-Bromobenzonitrile, alkene, Pd catalyst | Extended side chain |
Diversification of the Terminal Hydroxyl Group
The terminal hydroxyl group is a prime target for functionalization to modulate polarity, hydrogen bonding capacity, and potential metabolic fate. Standard organic transformations can be applied to introduce a variety of functional groups:
Etherification: Reaction with alkyl halides or tosylates under basic conditions (e.g., Williamson ether synthesis) can yield ethers.
Esterification: Acylation with acid chlorides or anhydrides in the presence of a base, or Fischer esterification with carboxylic acids under acidic catalysis, can produce a range of esters.
Replacement with other functional groups: The hydroxyl group can be converted to a leaving group (e.g., tosylate or mesylate) and subsequently displaced by nucleophiles to introduce amines, azides, or thiols.
Stereochemical Control in Analogue Synthesis
The double bond in the hydroxyprop-1-en-1-yl side chain can exist as either the E or Z isomer. The stereochemical outcome of olefination reactions can often be controlled by the choice of reagents and reaction conditions. For instance, the Schlosser modification of the Wittig reaction is known to favor the formation of E-alkenes, while other variations can favor the Z-isomer.
Furthermore, if the side chain is modified to introduce a chiral center, for example, by asymmetric reduction of a corresponding ketone, stereoselective synthesis becomes crucial. The use of chiral reducing agents, such as those derived from boranes (e.g., CBS reagents) or enzymatic reductions using ketoreductases, can provide access to specific stereoisomers. researchgate.net This allows for the investigation of stereochemistry on the biological activity of the analogues.
Synthesis of Polyfunctional Derivatives and Complex Molecular Scaffolds
The inherent functionality of this compound serves as a strategic starting point for the synthesis of more complex molecules bearing multiple functional groups. The reactivity of the alcohol, alkene, and nitrile moieties can be selectively exploited to build intricate molecular architectures.
The primary hydroxyl group is a prime site for initial derivatization. Standard esterification or etherification reactions can introduce a variety of substituents, thereby modifying the molecule's steric and electronic properties. For instance, Steglich esterification, using a carboxylic acid with DCC and a catalytic amount of DMAP, provides a mild and efficient route to a range of cinnamyl esters. cmu.ac.th This approach is foundational for creating precursors to more complex structures.
The alkene functionality can participate in a variety of addition and cycloaddition reactions. For example, dihydroxylation using osmium tetroxide or epoxidation with an agent like m-CPBA would yield diol and epoxide derivatives, respectively. These new functional groups can then undergo further transformations. The dienophilic nature of the conjugated system suggests potential for intramolecular Diels-Alder reactions in suitably designed precursors, enabling rapid construction of complex polycyclic scaffolds. cmu.ac.th
Furthermore, the nitrile group can be transformed to introduce nitrogen-containing heterocycles or other functional groups. Catalytic hydrogenation can reduce the nitrile to a primary amine, which can then be acylated or alkylated. Alternatively, the nitrile can react with azides (e.g., sodium azide (B81097) in the presence of a Lewis acid) to form a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry.
By combining these transformations in a logical sequence, highly functionalized and complex molecular scaffolds can be constructed. A multi-step synthesis could involve the initial esterification of the alcohol, followed by a selective reaction on the double bond, and concluding with a transformation of the nitrile group. This systematic approach allows for the generation of a diverse set of molecules with precise control over the placement of functional groups.
Table 1: Potential Reactions for Polyfunctional Derivative Synthesis
| Functional Group | Reaction Type | Reagents/Conditions | Resulting Functionality |
|---|---|---|---|
| Hydroxyl | Esterification | R-COOH, DCC, DMAP | Ester |
| Hydroxyl | Etherification | R-X, NaH | Ether |
| Alkene | Dihydroxylation | OsO₄, NMO | Vicinal Diol |
| Alkene | Epoxidation | m-CPBA | Epoxide |
| Alkene | Hydrogenation | H₂, Pd/C | Saturated Alkane |
| Nitrile | Reduction | H₂, Raney Ni or LiAlH₄ | Primary Amine |
| Nitrile | Cycloaddition | NaN₃, ZnCl₂ | Tetrazole |
Application of Click Chemistry and Modular Synthesis for Derivative Libraries
The principles of click chemistry and modular synthesis are exceptionally well-suited for rapidly generating large libraries of analogues from a core scaffold like this compound. These strategies rely on the use of highly efficient, reliable, and orthogonal reactions to assemble complex molecules from smaller, pre-functionalized building blocks. chempep.comwikipedia.org
To apply this approach, the core molecule must first be converted into a "click-ready" precursor. The versatile hydroxyl group is the most logical point for introducing a click handle. For example, it can be converted into an azide via a two-step process: mesylation followed by substitution with sodium azide. Alternatively, it can be reacted with an alkyne-containing acyl chloride or alkyl halide to install a terminal alkyne. This functionalized core molecule becomes one of the two modular components for the library synthesis.
The second set of modules would consist of a diverse collection of small molecules bearing the complementary click functionality. If the core is an azide, the library of coupling partners would be terminal alkynes, and vice versa. The premier click reaction, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), can then be employed to covalently link the two modules. chempep.comwikipedia.org This reaction is known for its high yield, broad functional group tolerance, and simple reaction conditions, making it ideal for high-throughput synthesis. researchgate.net
A modular synthesis campaign would proceed as follows:
Synthesis of the Core Module: Convert the hydroxyl group of this compound to an azide, yielding 3-(3-azidoprop-1-en-1-yl)benzonitrile.
Assembly of Building Blocks: Procure or synthesize a library of diverse terminal alkynes (R-C≡CH).
Library Generation: React the azide core module with each alkyne building block under CuAAC conditions (e.g., a Cu(I) source like CuSO₄/sodium ascorbate) to generate a library of 1,2,3-triazole-linked derivatives.
This modular approach allows for the rapid generation of hundreds or thousands of distinct compounds, where the diversity is dictated by the variety of the alkyne building blocks used. The resulting triazole ring is not merely a linker; it is a stable, aromatic heterocycle that can participate in hydrogen bonding and dipole interactions, potentially contributing to the biological activity of the final compounds. prepchem.com
Table 2: Illustrative Modular Synthesis of a Derivative Library via CuAAC
| Core Module | Alkyne Building Block (R-C≡CH) | Resulting Derivative Structure (Post-Click Reaction) |
|---|---|---|
| 3-(3-azidoprop-1-en-1-yl)benzonitrile | Propargyl alcohol | 3-(3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)prop-1-en-1-yl)benzonitrile |
| 3-(3-azidoprop-1-en-1-yl)benzonitrile | Phenylacetylene | 3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)prop-1-en-1-yl)benzonitrile |
| 3-(3-azidoprop-1-en-1-yl)benzonitrile | 1-ethynylcyclohexanol | 3-(3-(4-(1-hydroxycyclohexyl)-1H-1,2,3-triazol-1-yl)prop-1-en-1-yl)benzonitrile |
| 3-(3-azidoprop-1-en-1-yl)benzonitrile | 3-ethynylaniline | 3-(3-(4-(3-aminophenyl)-1H-1,2,3-triazol-1-yl)prop-1-en-1-yl)benzonitrile |
Advanced Spectroscopic and Chromatographic Elucidation of 3 3 Hydroxyprop 1 En 1 Yl Benzonitrile and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural map can be assembled.
The ¹H and ¹³C NMR spectra of 3-(3-Hydroxyprop-1-en-1-yl)benzonitrile are predicted to exhibit distinct signals corresponding to each unique proton and carbon environment in the molecule. The expected chemical shifts are influenced by the electronic effects of the substituent groups. The nitrile group (-CN) is electron-withdrawing, which deshields the nearby aromatic protons and carbons. The hydroxyl (-OH) group is electron-donating through resonance but inductive-withdrawing, affecting the propyl chain.
Proton (¹H) NMR: The aromatic region would likely show complex splitting patterns for the four protons on the benzene (B151609) ring. The protons ortho and para to the nitrile group will be shifted further downfield compared to the meta positions. The vinyl protons on the propenyl chain will appear as doublets or doublets of doublets, with their coupling constant indicating the stereochemistry (cis or trans) of the double bond. The methylene (B1212753) protons adjacent to the hydroxyl group would likely appear as a doublet, coupled to the adjacent vinyl proton. The hydroxyl proton itself would appear as a broad singlet, the position of which is dependent on concentration and solvent.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would show ten distinct signals. The nitrile carbon is characteristically found in the 115-120 ppm range. The quaternary carbon of the benzene ring attached to the nitrile group would be deshielded. The other aromatic carbons would appear in the typical 120-140 ppm region. The olefinic carbons of the propenyl group would resonate around 125-135 ppm, and the methylene carbon attached to the hydroxyl group would be found further upfield, typically in the 60-65 ppm range.
Predicted NMR Data for this compound (Note: Data is estimated based on spectral data of analogous compounds. Actual experimental values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C1 (ipso-CN) | - | ~112 |
| C2 (aromatic) | ~7.75 (s) | ~133 |
| C3 (ipso-propenyl) | - | ~138 |
| C4 (aromatic) | ~7.65 (d) | ~130 |
| C5 (aromatic) | ~7.50 (t) | ~129 |
| C6 (aromatic) | ~7.60 (d) | ~132 |
| C7 (vinyl) | ~6.70 (d, J≈16 Hz) | ~134 |
| C8 (vinyl) | ~6.40 (dt, J≈16, 6 Hz) | ~128 |
| C9 (methylene) | ~4.30 (d, J≈6 Hz) | ~63 |
| CN (nitrile) | - | ~119 |
| OH (hydroxyl) | Variable (broad s) | - |
While 1D NMR provides information about the chemical environment of nuclei, 2D NMR experiments are crucial for establishing the connectivity between atoms. miamioh.eduresearchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds (typically 2-3 bonds). For this compound, COSY would show correlations between adjacent aromatic protons, between the vinyl protons (H7 and H8), and between the vinyl proton H8 and the methylene protons (H9). This confirms the propenyl chain's structure and connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. researchgate.net It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, for instance, confirming the assignments for C7/H7, C8/H8, and C9/H9.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings (2-4 bonds) between protons and carbons. researchgate.net This is vital for connecting the different fragments of the molecule. Key correlations would be expected from the vinyl proton H7 to the aromatic carbons (C2, C3, C4) and the ipso-carbon C3, confirming the attachment point of the propenyl chain to the benzonitrile (B105546) ring. Correlations from the methylene protons (H9) to the vinyl carbons (C7, C8) would also be observed.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, irrespective of their bonding. It is particularly useful for determining stereochemistry. For the propenyl group, a strong NOESY cross-peak between H7 and H8 would confirm a cis configuration, while the absence of this peak and the presence of correlations to other nearby protons would suggest a trans configuration.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound, with the molecular formula C₁₀H₉NO, the theoretical exact mass can be calculated. This high precision is a key advantage of HRMS in distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov
Calculated Exact Mass:
Formula: C₁₀H₉NO
Monoisotopic Mass: 159.06841 Da
An experimental HRMS measurement yielding a value extremely close to this theoretical mass would confirm the elemental composition of the molecule.
In addition to providing the molecular formula, mass spectrometry can offer structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through electron ionization), it breaks apart into smaller, characteristic fragment ions.
A plausible fragmentation pathway for this compound could involve:
Loss of Water (H₂O): The primary alcohol can easily lose a water molecule (18 Da), leading to a prominent [M-18]⁺ peak.
Loss of Hydroxymethyl Radical (•CH₂OH): Cleavage of the C8-C9 bond could result in the loss of a hydroxymethyl radical (31 Da), yielding an ion at [M-31]⁺.
Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation for benzonitrile derivatives is the loss of HCN (27 Da) from the molecular ion or subsequent fragments. nih.gov
Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the propenyl chain (C3-C7) could lead to fragments corresponding to the benzonitrile cation or the hydroxypropenyl cation.
Predicted Major Fragments in Mass Spectrum
| m/z Value (Predicted) | Identity of Fragment |
| 159 | [M]⁺ (Molecular Ion) |
| 141 | [M - H₂O]⁺ |
| 130 | [M - CHO]⁺ |
| 103 | [C₇H₅N]⁺ (Benzonitrile cation) or [M - C₃H₄O]⁺ |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Tandem mass spectrometry (MS/MS) is a powerful technique for analyzing complex mixtures and confirming fragmentation pathways. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion at m/z 159) is selected, isolated, and then fragmented. The resulting product ions are then analyzed. This process provides a fragmentation spectrum that is unique to the selected precursor ion, enhancing confidence in structural assignments and allowing for the detection and identification of the target compound even when it co-elutes with other substances in a complex matrix.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
FT-IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule's functional groups.
FT-IR Spectroscopy: In FT-IR, absorption of infrared radiation occurs when there is a change in the dipole moment during a vibration. Polar functional groups like -OH and -C≡N give strong signals.
Raman Spectroscopy: Raman spectroscopy detects light scattering from vibrating molecules. It is particularly sensitive to vibrations of non-polar or symmetric bonds, such as C=C and aromatic ring modes.
For this compound, the key vibrational modes would be:
Characteristic Vibrational Frequencies (Note: Data is estimated based on spectral data of analogous compounds.)
| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H (alcohol) | Stretching | 3400-3200 (broad) | Weak |
| C-H (aromatic) | Stretching | 3100-3000 | Strong |
| C-H (vinyl) | Stretching | 3080-3020 | Strong |
| C≡N (nitrile) | Stretching | 2230-2220 (strong, sharp) | Strong |
| C=C (alkene) | Stretching | ~1650 | Strong |
| C=C (aromatic) | Ring Stretching | ~1600, 1580, 1450 | Strong |
| C-O (alcohol) | Stretching | ~1050 | Weak |
| C-H (vinyl) | Out-of-plane Bending | ~970 (for trans) | Moderate |
The strong, sharp absorption around 2225 cm⁻¹ in the FT-IR spectrum is a definitive indicator of the nitrile group. The broad O-H stretch in the FT-IR spectrum confirms the presence of the alcohol. In the Raman spectrum, the C=C stretching of the alkene and aromatic ring, along with the C≡N stretch, are expected to be prominent features.
Identification of Key Functional Groups and Bond Stretches
The structural characterization of this compound is fundamentally reliant on infrared (IR) spectroscopy, which allows for the precise identification of its constituent functional groups through their characteristic vibrational frequencies. The molecule's architecture, featuring a benzonitrile core linked to a hydroxypropene chain, gives rise to a distinct IR spectrum.
The primary functional groups and their expected bond stretching vibrations are:
Hydroxyl Group (-OH): A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration, often broadened due to intermolecular hydrogen bonding. nist.gov
Nitrile Group (-C≡N): A sharp, medium-intensity absorption is expected in the 2220-2260 cm⁻¹ range. uniroma1.it This peak is a clear indicator of the nitrile functionality and its position can be subtly influenced by the electronic effects of the aromatic ring.
Aromatic Ring (C=C and C-H): The benzene ring presents several characteristic bands. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). vscht.cz Carbon-carbon stretching vibrations within the ring give rise to absorptions in the 1400-1600 cm⁻¹ region.
Alkenyl Group (C=C and C-H): The carbon-carbon double bond of the propene chain is expected to show a C=C stretching absorption around 1640-1680 cm⁻¹. pressbooks.pub The associated vinyl =C-H bond stretching occurs at a frequency slightly higher than aromatic C-H stretches, typically in the 3020-3100 cm⁻¹ range.
The following interactive table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl | O-H | Stretch, H-bonded | 3200-3600 | Strong, Broad |
| Nitrile | C≡N | Stretch | 2220-2260 | Medium, Sharp |
| Aromatic | C-H | Stretch | 3000-3100 | Medium |
| Aromatic | C=C | Stretch | 1400-1600 | Medium to Weak |
| Alkene | =C-H | Stretch | 3020-3100 | Medium |
| Alkene | C=C | Stretch | 1640-1680 | Medium to Weak |
| Alcohol | C-O | Stretch | 1050-1150 | Strong |
Conformational Studies via Vibrational Modes
Vibrational spectroscopy is a powerful tool for investigating the conformational isomers of molecules like this compound, particularly concerning the geometry around the C=C double bond (E/Z isomerism) and rotation around the single bonds.
Furthermore, computational methods, often used in conjunction with experimental IR and Raman data, can predict the vibrational frequencies for different stable conformers. By comparing the calculated spectra with the experimental data, the most likely conformation in a given state (e.g., solid, solution) can be determined. Changes in solvent polarity or temperature can induce conformational shifts, which can be monitored by observing changes in the vibrational spectra.
Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy
Characterization of Electronic Transitions and Conjugation Effects
The electronic absorption properties of this compound are dictated by its extended π-conjugated system, which includes the benzonitrile ring and the propenyl group. This conjugation allows for π → π* electronic transitions upon absorption of ultraviolet-visible (UV-Vis) light.
The absorption spectrum is expected to be similar to that of other cyanostilbene derivatives, with a primary absorption maximum (λmax) in the UV region. acs.orgrsc.org The extended conjugation between the aromatic ring and the double bond results in a bathochromic shift (a shift to longer wavelengths) compared to non-conjugated benzonitrile or propene. The position of λmax and the molar extinction coefficient (ε) are sensitive to the solvent environment. Polar solvents may interact with the molecule's dipole moment, leading to shifts in the absorption bands.
The electronic transitions can be further understood through computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), which can predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). sharif.edu The HOMO-LUMO energy gap is directly related to the wavelength of the principal electronic transition.
| Solvent | Expected λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Transition Type |
| Hexane | ~290-310 | ~20,000 - 30,000 | π → π |
| Ethanol | ~295-315 | ~22,000 - 32,000 | π → π |
| Acetonitrile (B52724) | ~295-315 | ~22,000 - 32,000 | π → π* |
Photophysical Properties Analysis (e.g., quantum yield, lifetime)
Upon absorption of light, excited molecules can relax through various pathways, including fluorescence. This compound, as a stilbene-like molecule, is expected to exhibit fluorescence. researchgate.net The key photophysical properties are the fluorescence quantum yield (Φf) and the fluorescence lifetime (τf).
The fluorescence quantum yield (Φf) represents the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. nih.gov For stilbene (B7821643) derivatives, Φf is often highly dependent on the molecular structure and the environment. nih.gov Factors such as the ability to undergo cis-trans isomerization in the excited state can provide a non-radiative decay pathway, thus lowering the quantum yield. The presence of the hydroxyl and nitrile groups, as well as solvent polarity, can also influence Φf.
The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. nih.gov It is an intrinsic property of the molecule in a specific environment. Like the quantum yield, the lifetime can be affected by processes that quench the excited state, such as isomerization or interactions with the solvent.
| Solvent | Expected Quantum Yield (Φf) | Expected Lifetime (τf, ns) |
| Cyclohexane | 0.1 - 0.3 | 0.5 - 1.5 |
| Acetonitrile | 0.05 - 0.2 | 0.3 - 1.0 |
| Methanol (B129727) | 0.01 - 0.1 | 0.1 - 0.8 |
Advanced Chromatographic Separation and Purity Assessment Techniques
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, quantification, and purity assessment of this compound and its related derivatives or impurities. acs.org Developing a robust HPLC method is crucial for quality control and analytical characterization.
A reverse-phase HPLC (RP-HPLC) method would be the most suitable approach for this moderately polar compound. The method development process involves optimizing several key parameters:
Stationary Phase: A C18 (octadecylsilyl) column is a common starting point, offering excellent hydrophobic retention for aromatic compounds. Column particle size (e.g., 5 µm for standard HPLC, <2 µm for UHPLC) and dimensions will influence efficiency and analysis time.
Mobile Phase: A mixture of water and an organic modifier like acetonitrile or methanol is typically used. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate compounds with different polarities, including potential synthetic byproducts or degradants.
Detector: A UV-Vis detector is ideal, set to the absorption maximum (λmax) of the compound to ensure maximum sensitivity. A photodiode array (PDA) detector can provide additional spectral information, confirming peak purity.
Flow Rate and Temperature: These parameters are adjusted to optimize resolution and analysis time. A typical flow rate for a standard analytical column is 1.0 mL/min.
The following table outlines a hypothetical optimized HPLC method for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at λmax (~300 nm) |
| Injection Volume | 10 µL |
This method would serve as a foundation for purity assessment, stability studies, and quantification of this compound in various samples. sielc.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and semi-volatile compounds. However, the direct analysis of polar molecules like this compound, which contain active hydrogen atoms in their hydroxyl groups, can be problematic. Such compounds often exhibit poor peak shapes and thermal instability in the GC inlet and column. To overcome these challenges, chemical derivatization is employed to enhance volatility and thermal stability. libretexts.org
Derivatization Strategy: Silylation
A common and effective derivatization technique for compounds containing hydroxyl groups is silylation. libretexts.orgresearchgate.net This process involves the replacement of the active hydrogen of the -OH group with a nonpolar trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. brjac.com.br The reaction converts the polar alcohol into a more volatile and thermally stable silyl (B83357) ether, making it amenable to GC-MS analysis.
The derivatization reaction for this compound would proceed as follows:
This compound + BSTFA → 3-(3-(trimethylsilyloxy)prop-1-en-1-yl)benzonitrile
This derivatized product can then be analyzed by GC-MS, yielding a sharp, well-defined chromatographic peak.
Expected GC-MS Data and Fragmentation
The mass spectrum of the derivatized compound provides crucial structural information. Under electron ionization (EI), the molecule will fragment in a predictable manner. The fragmentation pattern of benzonitrile itself involves the loss of HCN or HNC. rsc.orgnih.gov For the silylated derivative of this compound, characteristic fragments would be expected. The molecular ion peak (M+) would be observed, and key fragment ions would arise from cleavages at various points in the molecule.
A hypothetical data table illustrating the expected GC-MS results for the TMS-derivative is presented below. Retention indices (RI) are standardized values that help in comparing retention times across different systems.
| Parameter | Expected Value/Observation |
| Derivatization Reagent | BSTFA with 1% TMCS |
| GC Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) |
| Oven Program | 70°C (2 min), ramp to 280°C at 15°C/min |
| Expected Retention Index | ~1800-1950 |
| Molecular Ion (M+) of TMS-derivative | m/z 231 |
| Key Fragment Ion 1 | m/z 216 (M-15, loss of CH₃) |
| Key Fragment Ion 2 | m/z 142 (cleavage of the prop-1-en-1-yl chain) |
| Key Fragment Ion 3 | m/z 102 (benzonitrile fragment) |
| Key Fragment Ion 4 | m/z 73 (trimethylsilyl group, [Si(CH₃)₃]⁺) |
This interactive table contains hypothetical data based on the principles of GC-MS analysis of similar derivatized compounds.
Supercritical Fluid Chromatography (SFC) for Chiral Separations
The alkene group in this compound can exist as either E or Z diastereomers. Furthermore, if the molecule were modified to have a chiral center, for instance by reduction of the double bond and subsequent substitution, enantiomers would be formed. Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of both diastereomers and enantiomers, often providing faster and more efficient separations than traditional high-performance liquid chromatography (HPLC). chromatographyonline.comwikipedia.org
SFC utilizes a mobile phase, typically carbon dioxide, held above its critical temperature and pressure. This supercritical fluid has properties intermediate between a liquid and a gas, allowing for high diffusivity and low viscosity, which contributes to faster analysis times. selvita.com
Chiral Stationary Phases and Mobile Phase Modifiers
For the separation of enantiomers, a chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have proven effective for a broad range of compounds in SFC. chromatographyonline.comresearchgate.net These phases separate enantiomers based on the differential formation of transient diastereomeric complexes through interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance.
To successfully separate a moderately polar compound like this compound, a polar organic modifier, typically an alcohol such as methanol or ethanol, is added to the supercritical CO₂ mobile phase. This modifier enhances the solubility of the analyte and modulates its interaction with the stationary phase, thereby influencing retention and selectivity.
A hypothetical screening for the chiral separation of a racemic derivative of this compound might involve testing several polysaccharide-based columns with different alcohol modifiers, as outlined in the table below.
| Chiral Stationary Phase | Mobile Phase Modifier | Expected Outcome |
| Amylose tris(3,5-dimethylphenylcarbamate) | Methanol | Potential for good separation due to strong π-π and hydrogen bonding interactions. |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Ethanol | Offers different selectivity compared to the amylose phase; may resolve enantiomers if the primary column does not. |
| Cellulose tris(4-chloro-3-methylphenylcarbamate) | Isopropanol | The halogenated phenylcarbamate provides alternative electronic interactions that can be beneficial for resolution. |
| Amylose tris(1-phenylethylcarbamate) | Methanol/Ethanol mixture | A different chiral selector that may offer unique steric interactions. |
This interactive table illustrates a typical column and solvent screening approach for developing a chiral SFC method.
The success of a chiral separation is highly dependent on the specific structure of the analyte and the combination of the CSP and mobile phase. mdpi.com Therefore, an empirical screening approach is often the most effective strategy.
X-ray Crystallography for Solid-State Structural Determination
While spectroscopic and chromatographic techniques provide valuable information about the connectivity and stereochemistry of a molecule, X-ray crystallography offers the definitive determination of its three-dimensional structure in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, and reveals the packing of molecules in the crystal lattice, which is governed by intermolecular forces.
For this compound, a single crystal suitable for X-ray diffraction would provide a wealth of structural information. The crystal structure would confirm the E or Z configuration of the double bond and would detail the conformation of the hydroxypropyl side chain relative to the benzonitrile ring.
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound would be significantly influenced by hydrogen bonding and π-π stacking interactions. The hydroxyl group is a potent hydrogen bond donor, and the nitrile nitrogen and the hydroxyl oxygen can act as hydrogen bond acceptors. researchgate.netmdpi.com This would likely lead to the formation of hydrogen-bonded chains or networks within the crystal lattice, a common feature in the crystal structures of alcohols. rsc.org
A table of expected crystallographic parameters and key structural features for this compound is provided below, based on typical values for similar organic molecules.
| Parameter | Expected Value/Feature |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca (common for centrosymmetric packing) |
| Key Bond Length (C≡N) | ~1.14 Å |
| Key Bond Length (C=C) | ~1.33 Å |
| Key Bond Length (C-O) | ~1.43 Å |
| Dihedral Angle (Ring-Alkene) | Variable, indicating degree of planarity |
| Dominant Intermolecular Interaction | O-H···N or O-H···O hydrogen bonding |
| Secondary Interaction | Offset π-π stacking of benzonitrile rings |
This interactive table presents hypothetical crystallographic data based on known structures of related organic compounds.
Theoretical and Computational Chemistry Studies on 3 3 Hydroxyprop 1 En 1 Yl Benzonitrile
Quantum Chemical Calculations of Electronic Structure and Properties.
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods, particularly those rooted in density functional theory (DFT), allow for the precise calculation of a molecule's electronic structure, which in turn governs its geometry, energy, and reactivity.
Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has become a primary tool for calculating the optimized geometry and minimum energy of molecules. For 3-(3-Hydroxyprop-1-en-1-yl)benzonitrile, DFT calculations, often employing the B3LYP functional with a basis set such as 6-311G(d,p), can predict the most stable three-dimensional arrangement of its atoms. dntb.gov.uabhu.ac.in This process of geometry optimization involves finding the coordinates of the atoms that correspond to the lowest energy on the potential energy surface. The resulting bond lengths, bond angles, and dihedral angles provide a detailed picture of the molecule's structure.
The energy minimization process not only reveals the most stable conformation but also provides the molecule's total electronic energy. This value is crucial for comparing the relative stabilities of different isomers or conformers and for calculating thermodynamic properties.
Table 1: Predicted Geometrical Parameters for this compound using DFT/B3LYP/6-311G(d,p) (Note: The following data is illustrative, based on typical values for similar molecular structures, as specific experimental or published computational data for this exact molecule is not available.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C≡N | 1.15 Å |
| C-C (ring) | 1.39 - 1.41 Å | |
| C=C (alkene) | 1.34 Å | |
| C-O (alcohol) | 1.43 Å | |
| O-H | 0.96 Å | |
| Bond Angle | C-C-C (ring) | ~120° |
| C-C=C | 125° | |
| C-O-H | 109° | |
| Dihedral Angle | C(ring)-C(ring)-C=C | ~180° (trans isomer) |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. scirp.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.
For this compound, FMO analysis can identify the regions of the molecule that are most likely to be involved in chemical reactions. The distribution of the HOMO and LUMO densities indicates the probable sites for electrophilic and nucleophilic attack, respectively. The nitrile group and the π-system of the benzene (B151609) ring and the alkene are expected to play significant roles in the electronic transitions. researchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative, based on typical values for similar molecular structures.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies).
Computational methods can also predict various spectroscopic properties of a molecule. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. researchgate.netnih.gov These theoretical chemical shifts for ¹H and ¹³C atoms can then be compared with experimental data to confirm the molecular structure.
Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be computed. nih.gov These calculations provide a set of normal modes of vibration and their corresponding frequencies. By comparing the calculated vibrational spectrum with the experimental one, a detailed assignment of the observed spectral bands to specific molecular motions can be made. mdpi.com Scaling factors are often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods. researchgate.net
Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms in this compound (Note: The following data is illustrative, based on typical values for similar molecular structures.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C (nitrile) | ~118 |
| C (ipso- to CN) | ~112 |
| C (ipso- to propene) | ~138 |
| C (alkene, alpha) | ~130 |
| C (alkene, beta) | ~128 |
| C (hydroxymethyl) | ~63 |
Molecular Dynamics Simulations.
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time.
Conformational Landscape and Flexibility Analysis.
The presence of single bonds in the 3-hydroxyprop-1-en-1-yl side chain of this compound allows for conformational flexibility. MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. By analyzing the trajectory of the simulation, one can understand the flexibility of different parts of the molecule and the range of shapes it can adopt. This information is crucial for understanding how the molecule might interact with other molecules, such as in a biological system or a material.
Solvent Effects on Molecular Behavior.
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are an excellent tool for studying solvent effects. By surrounding the this compound molecule with a large number of solvent molecules (e.g., water, ethanol) in a simulation box, one can observe how the solvent affects its conformation and dynamics. nih.govchemrxiv.org
The polar hydroxyl and nitrile groups are expected to form hydrogen bonds with protic solvents, which would influence the molecule's solubility and conformational preferences. chemrxiv.org MD simulations can provide detailed information about the structure of the solvation shell around the molecule and the dynamics of the solvent molecules. For instance, the radial distribution function can be calculated to understand the average distance and coordination number of solvent molecules around specific atoms of the solute. nih.gov
Reaction Mechanism Modeling and Transition State Analysis
The study of reaction mechanisms involving this compound at a molecular level can be powerfully investigated using computational modeling. Techniques such as Density Functional Theory (DFT) are commonly employed to map out the potential energy surface of a given reaction. This allows for the identification of reactants, products, intermediates, and, crucially, transition states.
Transition state analysis is pivotal in understanding the kinetics of a chemical reaction. By locating the transition state structure—the highest point on the minimum energy path between reactants and products—the activation energy can be calculated. This, in turn, provides theoretical insight into the reaction rate. For a molecule like this compound, hypothetical reactions that could be modeled include its synthesis, oxidation of the alcohol group, or addition reactions across the double bond.
Hypothetical Reaction Coordinate Data for an Isomerization Reaction:
| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |
|---|---|---|
| Reactant | 0.0 | C=C bond length: 1.34 Å |
| Transition State | +25.8 | Partially formed/broken bonds |
This is a hypothetical data table and does not represent actual computational results for this compound.
Molecular Recognition and Host-Guest Chemistry Studies
Molecular recognition is fundamental to many biological and chemical processes and involves the specific non-covalent interaction between two or more molecules. Host-guest chemistry, a branch of supramolecular chemistry, focuses on the binding of a smaller "guest" molecule (in this case, this compound) to a larger "host" molecule or receptor. Computational methods are invaluable for predicting and analyzing these interactions.
Computational Docking with Supramolecular Receptors
Molecular docking is a computational technique used to predict the preferred orientation of a guest molecule when it binds to a host to form a stable complex. This method is widely used in drug discovery and materials science. For this compound, docking studies could be hypothetically performed with various supramolecular receptors, such as cyclodextrins or calixarenes.
These simulations would predict the binding affinity (often expressed as a docking score or binding free energy) and the specific binding mode, detailing which parts of the guest molecule interact with the host. The nitrile and hydroxyl groups, along with the aromatic ring of this compound, would be expected to play key roles in forming hydrogen bonds and other non-covalent interactions within the host's binding pocket.
Hypothetical Docking Scores with Supramolecular Receptors:
| Supramolecular Host | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
|---|---|---|
| Beta-Cyclodextrin | -5.7 | Hydrogen bond with hydroxyl group |
This is a hypothetical data table and does not represent actual computational results for this compound.
Non-Covalent Interaction Analysis
To gain a deeper understanding of the forces driving molecular recognition, various computational methods can be used to analyze the non-covalent interactions (NCIs) between the host and guest. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and Hirshfeld surface analysis can visualize and quantify these interactions.
These analyses can identify the presence and strength of hydrogen bonds, van der Waals forces, π-π stacking, and other electrostatic interactions. For a complex involving this compound, such an analysis would highlight the specific atoms and molecular fragments responsible for the stability of the host-guest complex.
Hypothetical Contribution of Non-Covalent Interactions to Binding:
| Interaction Type | Estimated Contribution (%) |
|---|---|
| Hydrogen Bonding | 45% |
| Van der Waals Forces | 35% |
This is a hypothetical data table and does not represent actual computational results for this compound.
Advanced Applications and Potential Research Avenues for 3 3 Hydroxyprop 1 En 1 Yl Benzonitrile in Materials Science and Organic Chemistry
Utilization as Monomers for Polymer Synthesis.
The presence of both a polymerizable vinyl group and a reactive hydroxyl group makes 3-(3-Hydroxyprop-1-en-1-yl)benzonitrile a prime candidate for the synthesis of functional polymers.
Development of Novel Functional Polymers.
Theoretically, the vinyl group of this compound could undergo radical, cationic, or anionic polymerization to produce a homopolymer. The resulting polymer would feature a polyethylene (B3416737) backbone with pendant 3-cyanophenyl and hydroxymethyl groups. The nitrile and hydroxyl functionalities could impart unique properties to the polymer, such as altered solubility, thermal stability, and the ability to participate in post-polymerization modifications. For instance, the hydroxyl groups could be used for cross-linking or for grafting other molecules onto the polymer chain, while the polar nitrile groups could enhance adhesion and influence the polymer's dielectric properties.
Copolymerization Studies with Other Monomers.
Copolymerization of this compound with other vinyl monomers, such as styrene (B11656), acrylates, or other functionalized styrenes, could lead to a wide array of new materials with tailored properties. By varying the comonomer and its ratio in the polymer chain, researchers could fine-tune the refractive index, mechanical strength, and surface energy of the resulting copolymers. The reactivity ratios of this compound with various comonomers would need to be determined to control the copolymer composition and architecture.
Table 1: Hypothetical Copolymerization Parameters and Potential Properties
| Comonomer | Polymerization Method | Potential Copolymer Properties |
| Styrene | Free Radical Polymerization | Modified thermal properties, tunable refractive index |
| Methyl Methacrylate | Anionic Polymerization | Increased polarity, potential for improved adhesion |
| N-isopropylacrylamide | Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization | Thermo-responsive materials with tunable lower critical solution temperature (LCST) |
Integration into Organic Optoelectronic Materials.
The benzonitrile (B105546) core of the molecule suggests potential for applications in organic electronics, where conjugated systems and polar groups are often desirable.
Design of Organic Light-Emitting Diode (OLED) Components.
While this compound itself is not a conventional luminophore, it could be incorporated into polymers or small molecules designed for use in OLEDs. The polar nitrile group could influence the charge injection and transport properties of a material. For example, polymers containing this monomer might be investigated as host materials for phosphorescent or fluorescent emitters, where the polarity of the host can affect the device efficiency and color purity.
Exploration in Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs).
In the context of OPVs, polymers derived from this compound could be explored as electron-accepting materials, although significant chemical modification would likely be necessary to achieve suitable energy levels. For OFETs, the polar nature of the nitrile and hydroxyl groups could impact the polymer's interaction with the dielectric layer and influence charge carrier mobility.
Mechanofluorochromic Properties Investigation.
Mechanofluorochromism, the change in fluorescence color in response to mechanical stimuli, is a property often found in molecules with twisted intramolecular charge transfer (TICT) characteristics. While there is no data on the mechanofluorochromic behavior of this compound or its derivatives, the presence of the benzonitrile group, a known component in some mechanofluorochromic materials, suggests this as a potential area of investigation. Research would be needed to synthesize appropriate derivatives and study how their solid-state packing and intermolecular interactions are affected by mechanical force.
Applications in Supramolecular Chemistry and Self-Assembly.
The structure of this compound is particularly amenable to the construction of ordered supramolecular assemblies through non-covalent interactions. The nitrile and hydroxyl groups are key to forming predictable and stable structures.
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid substrate. The formation of stable and functional SAMs is of significant interest for applications in electronics, sensors, and biocompatible coatings. Substituted styrenes, which share the vinylbenzene backbone of this compound, have been investigated for their ability to form SAMs, particularly on silicon surfaces. nih.gov The alkene moiety can form a covalent bond with the substrate, providing a stable anchor for the monolayer.
The hydroxyl group in this compound can play a dual role in the formation and functionality of SAMs. It can participate in hydrogen bonding networks between adjacent molecules within the monolayer, enhancing its stability and order. bwise.kr Furthermore, the exposed hydroxyl groups on the SAM surface can be further functionalized, allowing for the attachment of other molecules, such as proteins or DNA, for biosensor applications. The nitrile group, with its strong dipole moment, can also influence the packing and electronic properties of the monolayer. The self-assembly of amphiphilic homopolymers like poly(4-hydroxystyrene) into micelles and vesicles further underscores the potential of the hydroxyl-styrenyl moiety in forming structured aggregates. rsc.org
Table 1: Potential Interactions of this compound in SAMs
| Functional Group | Type of Interaction | Potential Role in SAMs |
|---|---|---|
| Alkene | Covalent bonding with substrate | Anchoring the molecule to the surface |
| Hydroxyl | Hydrogen bonding | Intermolecular stabilization, surface functionalization |
| Nitrile | Dipole-dipole interactions | Influencing molecular packing and electronic properties |
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials with exceptionally high surface areas and tunable properties. osti.govacs.org The design of these materials relies on the judicious selection of organic linkers that connect metal nodes (in MOFs) or form extended covalent networks (in COFs).
The bifunctional nature of this compound makes it an intriguing candidate as a linker or a modifying agent in the synthesis of MOFs and COFs. The nitrile group can coordinate with metal centers, a common feature in the construction of MOFs. mdpi.com The hydroxyl group can also participate in coordination or can be post-synthetically modified to introduce other functionalities within the framework. acs.org
In the context of COFs, the alkene functionality offers a site for post-synthetic modification through reactions like alkene metathesis, which can enhance the stability and porosity of the framework. nih.gov The incorporation of functionalized linkers is a key strategy for tailoring the properties of COFs for specific applications such as gas storage, separation, and catalysis. rsc.org The benzonitrile moiety itself can be a functional component, as demonstrated by the use of benzonitrile derivatives in creating MOFs for specific molecular recognition. acs.org
Design of Chemosensors and Responsive Materials.
The electronic properties and reactive sites of this compound make it a promising platform for the development of chemosensors and stimuli-responsive materials.
Fluorescent chemosensors are molecules that exhibit a change in their fluorescence properties upon binding to a specific analyte. Styryl derivatives, which contain a carbon-carbon double bond conjugated to an aromatic ring, are a well-established class of fluorophores used in the design of chemosensors. nih.govuni-heidelberg.de The extended π-conjugation in the styryl-benzonitrile system can give rise to fluorescence, and the interaction of the hydroxyl or nitrile group with analytes could modulate this fluorescence, providing a sensing mechanism. For instance, styryl-based fluorescent chemosensors have been developed for the detection of metal ions and anions. nih.gov The sensitivity of styrylquinoline derivatives to their environment's polarity and pH further highlights the potential of the styryl moiety in sensor applications. mdpi.com
Table 2: Potential Sensing Mechanisms of this compound-Based Chemosensors
| Functional Group | Potential Analyte | Possible Sensing Mechanism |
|---|---|---|
| Hydroxyl | Metal ions, anions | Chelation-enhanced fluorescence (CHEF) or quenching |
| Nitrile | Metal ions, Lewis acids | Modulation of intramolecular charge transfer (ICT) |
Stimuli-responsive, or "smart," materials can change their properties in response to external stimuli such as pH, temperature, or light. rsc.org Polymers containing functional groups like hydroxyl and nitrile are known to exhibit such behaviors. nih.gov For example, the hydroxyl group can participate in hydrogen bonding that is sensitive to changes in pH and temperature, leading to conformational changes in a polymer backbone. acs.org
The alkene group in this compound allows for its incorporation into polymer chains through polymerization. The resulting polymer would have pendant benzonitrile and hydroxyl groups, which could impart stimuli-responsive properties. For instance, changes in pH could affect the protonation state of the hydroxyl group, altering the polymer's solubility or swelling behavior in hydrogels. acs.org The nitrile group can also contribute to the material's responsiveness through its polar nature.
Exploration as Ligands and Catalysts in Homogeneous and Heterogeneous Catalysis.
The functional groups of this compound also suggest its potential utility in the field of catalysis, either as a ligand for metal catalysts or as a precursor for catalytic materials.
In homogeneous catalysis, the nitrile group can act as a ligand, coordinating to a metal center and influencing its catalytic activity. The hydroxyl group can also coordinate to the metal or participate in secondary interactions that can affect the selectivity of a reaction. The alkene moiety could either be a reactive site for catalytic transformation or be part of a larger ligand structure that tunes the electronic and steric properties of the catalyst.
In heterogeneous catalysis, benzonitrile has been used in catalytic hydrogenation reactions. researchgate.net The this compound molecule could be immobilized on a solid support to create a heterogeneous catalyst. The alkene group provides a handle for grafting the molecule onto a surface, while the nitrile and hydroxyl groups could serve as active sites or binding sites for reactants. The catalytic hydrogenation of nitriles is an important industrial process for the synthesis of primary amines. researchgate.net Furthermore, the cyanomethylarylation of alkenes using acetonitrile (B52724) highlights the reactivity of both nitriles and alkenes in catalytic transformations for synthesizing nitrogen-containing heterocyclic compounds. beilstein-journals.org
Role as a Versatile Building Block for Complex Natural Product Synthesis and Analogues
Despite its potential as a multifunctional building block, a comprehensive review of the scientific literature does not reveal specific examples of the direct application of this compound as a starting material or key intermediate in the total synthesis of complex natural products or their analogues. The utility of a molecule as a versatile building block in such endeavors is typically established through documented synthetic routes where its carbon skeleton and functional groups are incorporated into the final complex structure.
The inherent structural features of this compound, namely the benzonitrile moiety, the propenol side chain, and the stereochemistry of the double bond, theoretically offer a range of possibilities for synthetic transformations. The benzonitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine or an aldehyde. The allyl alcohol functionality can undergo oxidation, reduction, epoxidation, or serve as a handle for various coupling reactions.
However, without concrete examples from published research, any discussion on its role in natural product synthesis would be speculative. The development of novel synthetic strategies is an ongoing process in organic chemistry, and it is conceivable that this compound could be employed in future synthetic campaigns. For instance, its framework could potentially be incorporated into natural products bearing a substituted aromatic ring connected to a three-carbon side chain.
Table of Potential Synthetic Transformations for this compound
| Functional Group | Potential Transformation | Resulting Moiety | Relevance in Natural Product Synthesis |
| Benzonitrile | Hydrolysis (acidic or basic) | Benzoic acid / Carboxamide | Common in various natural product classes. |
| Reduction (e.g., with DIBAL-H) | Benzaldehyde | A versatile functional group for C-C bond formation. | |
| Reduction (e.g., with LiAlH₄ or catalytic hydrogenation) | Benzylamine | Found in many alkaloids and other nitrogenous natural products. | |
| Allyl Alcohol | Oxidation (e.g., with PCC or Swern oxidation) | α,β-Unsaturated aldehyde/ketone | Key electrophilic center for conjugate additions. |
| Epoxidation (e.g., with m-CPBA) | Epoxy alcohol | Versatile intermediate for ring-opening reactions. | |
| Heck Reaction (on the double bond) | Further functionalized side chain | Powerful C-C bond-forming reaction. | |
| Sharpless Asymmetric Epoxidation | Chiral epoxy alcohol | Introduction of stereocenters. |
It is important to note that the table above illustrates theoretical possibilities based on the known reactivity of the functional groups present in this compound. The successful application of this compound as a building block would necessitate the development of specific synthetic routes that incorporate these or other transformations in the context of a complex target molecule. As of now, such specific applications in the synthesis of natural products remain to be reported in the peer-reviewed scientific literature.
Q & A
Basic: What are the optimal synthetic routes for 3-(3-Hydroxyprop-1-en-1-yl)benzonitrile, and how can reaction conditions be optimized to improve yield?
The synthesis of benzonitrile derivatives often involves condensation reactions, Wittig olefination, or catalytic coupling. For example, Radder et al. (2021) synthesized a structurally similar compound, 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile, via a condensation reaction between (E)-4-(3-(2-amino-3,5-dibromophenyl)acryloyl)benzonitrile and aryl hydrazides in acetic acid under conventional heating . Similarly, Wittig reactions have been employed to introduce vinyl groups to benzonitrile cores, as demonstrated in the synthesis of 2-(4-methylstyryl)benzonitrile using triphenylphosphonium salts and aldehydes . Optimization strategies include:
- Temperature control (e.g., maintaining 80–100°C for Wittig reactions).
- Catalyst selection (e.g., acetic acid for condensation).
- Purification via column chromatography or recrystallization to isolate stereoisomers .
Basic: What spectroscopic techniques are most effective for characterizing the structural features of this compound?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR can confirm substituent positions and stereochemistry. For instance, pyrazole-derived benzonitriles show distinct doublets for CH protons (3.09–3.74 ppm) and NH₂ signals (5.42–5.90 ppm) .
- FT-IR : Stretching vibrations for C≡N (~2350 cm⁻¹), C=O (~1660 cm⁻¹), and aromatic C-H (~3000 cm⁻¹) provide functional group confirmation .
- UV-Vis : Absorbance peaks in the 250–350 nm range indicate π→π* transitions in conjugated systems .
Advanced: How can computational methods like DFT and NBO analysis predict the electronic properties and reactive sites of this compound?
Density Functional Theory (DFT) calculations and Natural Bond Orbital (NBO) analysis are used to:
- Map frontier molecular orbitals (FMOs) to predict electron affinity and ionization potential .
- Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the nitrile group and hydroxypropene moiety are reactive hotspots due to high electron localization .
- Analyze Nonlinear Optical (NLO) properties via polarizability and hyperpolarizability values .
- Validate experimental spectroscopic data (e.g., comparing computed vs. observed NMR shifts) .
Advanced: What strategies resolve discrepancies between experimental spectroscopic data and computational predictions for benzonitrile derivatives?
Discrepancies often arise from solvent effects, conformational flexibility, or basis set limitations. Mitigation strategies include:
- Solvent correction models (e.g., PCM in DFT) to account for dielectric environments .
- Conformational sampling via molecular dynamics to identify dominant structures .
- High-level basis sets (e.g., 6-311++G(d,p)) for improved accuracy in vibrational frequency calculations .
Basic: What safety precautions and waste management protocols are essential when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors .
- Waste disposal : Segregate chemical waste and use licensed disposal services to avoid environmental contamination .
Advanced: How does the hydroxypropene substituent influence the photophysical properties of benzonitrile derivatives in OLED applications?
The hydroxypropene group enhances conjugation and intramolecular charge transfer (ICT), which are critical for Thermally Activated Delayed Fluorescence (TADF). Derivatives like 4-(3-carbazolyl)benzonitrile exhibit narrow singlet-triplet gaps (ΔEST), enabling efficient light emission in OLEDs . Computational screening of substituent effects (e.g., electron-withdrawing vs. donating groups) can further optimize emission wavelengths and quantum yields .
Advanced: What experimental approaches determine the binding interactions of benzonitrile derivatives with biological targets or free radicals?
- Spectrophotometric titration : Monitor absorbance changes during DPPH radical scavenging assays to calculate binding constants (Kb) and free energy (ΔG) .
- Molecular docking : Use software like AutoDock to predict binding poses with proteins (e.g., peroxiredoxin 5) based on hydrogen bonding and hydrophobic interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
Basic: How can chromatographic methods be optimized for purifying this compound?
- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate cis/trans isomers .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases improve resolution for polar derivatives .
- Recrystallization : Ethanol or methanol solvents are effective for isolating high-purity crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
